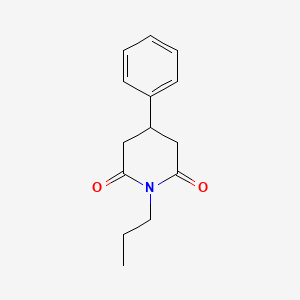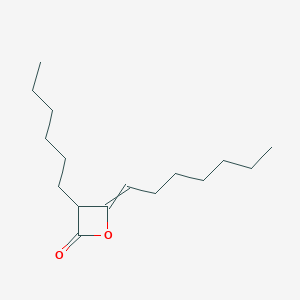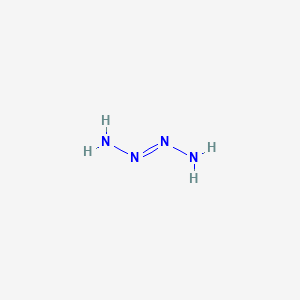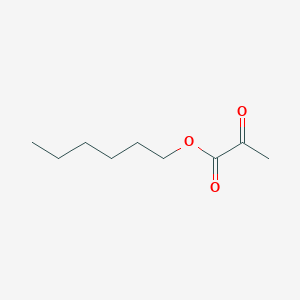
Hexyl pyruvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl pyruvate is an organic compound with the molecular formula C₉H₁₆O₃ It is an ester derived from pyruvic acid and hexanolIts structure consists of a pyruvate group attached to a hexyl chain, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl pyruvate can be synthesized through the esterification of pyruvic acid with hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Pyruvic Acid+Hexanol→Hexyl Pyruvate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl pyruvate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pyruvic acid and hexanol.
Reduction: this compound can be reduced to hexyl lactate using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, this compound can undergo oxidation to form corresponding carboxylic acids under specific conditions
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Major Products Formed:
Hydrolysis: Pyruvic acid and hexanol.
Reduction: Hexyl lactate.
Oxidation: Corresponding carboxylic acids
Applications De Recherche Scientifique
Hexyl pyruvate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential role in metabolic pathways and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties similar to other pyruvate derivatives
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of hexyl pyruvate involves its interaction with various molecular targets and pathways. As an ester of pyruvic acid, it can participate in metabolic processes, including glycolysis and the tricarboxylic acid (TCA) cycle. This compound may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS), similar to other pyruvate derivatives .
Comparaison Avec Des Composés Similaires
Hexyl pyruvate can be compared with other pyruvate esters, such as:
Ethyl Pyruvate: Known for its anti-inflammatory and antioxidant properties.
Methyl Pyruvate: Used in various biochemical applications.
Butyl Pyruvate: Utilized in organic synthesis and as a flavoring agent .
Uniqueness: this compound’s longer hexyl chain imparts unique physicochemical properties, making it suitable for specific applications where other pyruvate esters may not be as effective. Its hydrophobic nature allows it to interact differently with biological membranes and other hydrophobic environments .
Propriétés
Numéro CAS |
53939-79-0 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
hexyl 2-oxopropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h3-7H2,1-2H3 |
Clé InChI |
HMSXMTIZDANRFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)

![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)

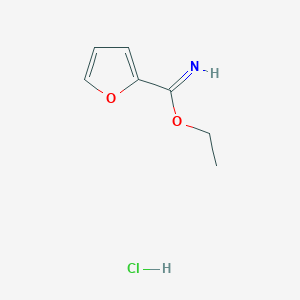
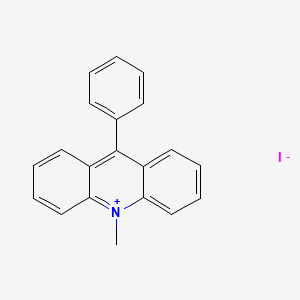
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)
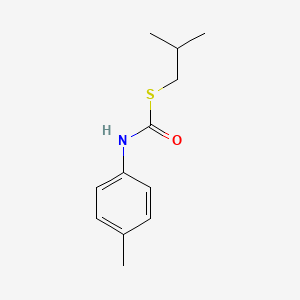

![4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14643275.png)
